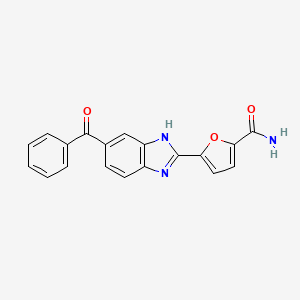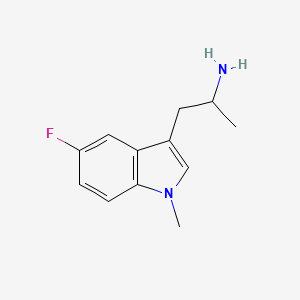
2-(4-Bromophenyl)ethyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)ethyl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to an ethyl pentanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethyl pentanoate can be achieved through esterification reactions. One common method involves the reaction of 4-bromophenylethanol with pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)ethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted bromophenyl derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenyl)ethyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)ethyl pentanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and acid. The bromophenyl group may also interact with various receptors or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl pentanoate: Lacks the bromophenyl group, making it less reactive in certain chemical reactions.
4-Bromophenylethanol: Contains a hydroxyl group instead of an ester group, leading to different reactivity and applications.
Methyl 4-bromophenylacetate: Similar structure but with a different ester moiety, affecting its chemical properties and uses.
Uniqueness
2-(4-Bromophenyl)ethyl pentanoate is unique due to the presence of both the bromophenyl and ethyl pentanoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.
Propriétés
Numéro CAS |
918441-51-7 |
|---|---|
Formule moléculaire |
C13H17BrO2 |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
2-(4-bromophenyl)ethyl pentanoate |
InChI |
InChI=1S/C13H17BrO2/c1-2-3-4-13(15)16-10-9-11-5-7-12(14)8-6-11/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
AGCPOQFGVRVDNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)




![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
![(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B15171508.png)

![ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B15171514.png)


![4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid](/img/structure/B15171532.png)

